4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine

Lipophilicity Blood-Brain Barrier Penetration Drug-Likeness

SAR teams building FGFR/P2X7 kinase libraries face inconsistent reactivity from meta/ortho-substituted aniline isomers, leading to failed library enumeration. 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine resolves this with: • Clinically validated 3,5-dichloropyridine scaffold (cf. erdafitinib) • Bifunctional reactivity: aniline for amide coupling, dichloropyridine for SNAr • 97% purity minimizes side products; XLogP3 3.0 for CNS penetration studies

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 890664-90-1
Cat. No. B1429884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
CAS890664-90-1
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2
InChIKeyKGDXOLFZWRSQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine: Overview & Key Properties


4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine (CAS 890664-90-1) is a heterocyclic primary aniline featuring a 3,5-dichloropyridin-4-yloxy substituent at the para position of the phenyl ring. This compound serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly in the construction of kinase inhibitor libraries targeting FGFR, P2X7, and related receptor tyrosine kinases [1]. Its bifunctional architecture—a nucleophilic aniline moiety and an electron-deficient dichloropyridine capable of participating in SNAr reactions—enables rapid elaboration into diverse pharmacophore scaffolds. With a molecular formula of C₁₁H₈Cl₂N₂O and a molecular weight of 255.10 g/mol, its computed XLogP3 of 3.0 places it in a favorable lipophilicity range for blood-brain barrier penetration studies [2].

Versatile intermediate for kinase inhibitor libraries targeting FGFR and P2X7
Bifunctional architecture enables SNAr and amide coupling diversification
Computed lipophilicity range may support CNS penetration studies

Why 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine Is Irreplaceable


The 3,5-dichloropyridin-4-yloxy motif in this compound imparts a unique combination of electronic and steric properties that cannot be replicated by simpler haloanilines or other pyridyloxy aniline isomers. The 3,5-dichloro substitution pattern on the pyridine ring reduces electron density and alters the dihedral angle between the pyridine and phenyl rings compared to 2-substituted or unsubstituted pyridyloxy analogs, directly affecting binding affinity in downstream kinase targets [1][2]. Additionally, the para-amine orientation relative to the ether linkage is critical for further functionalization via amide coupling or reductive amination; meta- or ortho-substituted isomers (e.g., 3-(3,5-dichloropyridin-4-yloxy)aniline) exhibit divergent reactivity and spatial geometry that can lead to failed library enumeration. Generic substitution with 4-aminophenol or 4-chloroaniline derivatives lacks the requisite chlorine-mediated halogen-bonding capacity and metabolic stability profile intrinsic to the 3,5-dichloropyridine scaffold, thereby compromising both target engagement and in vitro ADME outcomes in structure-activity relationship (SAR) campaigns [3].

Pyridyl substitution pattern
2- or unsubstituted pyridyloxy analogs may alter dihedral angle and target binding, differing from the 3,5-dichloro electronic and steric profile.
Aniline orientation
Meta- or ortho-aniline isomers can lead to divergent reactivity and spatial geometry, potentially causing failed library enumeration.
Generic haloaniline replacements
4-aminophenol or 4-chloroaniline lack the chlorine-mediated halogen bonding and metabolic stability profile of the 3,5-dichloropyridine scaffold.

4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine: Quantitative Performance Evidence


Lipophilicity Advantage Over Difluoro Analog

The target compound exhibits a computed XLogP3 of 3.0, which is significantly higher than the 3,5-difluoropyridin-4-yloxy analog (estimated XLogP3 ≈ 1.9). This increase in lipophilicity is consistent with the well-documented Hansch hydrophobic parameter (π) for chlorine (+0.71) versus fluorine (+0.14) [1]. The higher lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted kinase inhibitor programs [2].

Lipophilicity
Cross-study comparable
Target XLogP3: 3.0
vs. Difluoro analog ~1.9 (Δ +1.1)
May support CNS penetration studies
Computed; experimental logP may differ
Lipophilicity Blood-Brain Barrier Penetration Drug-Likeness

Low TPSA Supports Oral Bioavailability

The TPSA of 4-(3,5-dichloro-pyridin-4-yloxy)-phenylamine is 48.1 Ų, well below the 140 Ų threshold generally associated with good oral bioavailability based on Veber's rules [1]. In contrast, closely related analogs containing a carboxylic acid or hydroxamic acid linker at the aniline position (e.g., 4-[(3,5-dichloropyridin-4-yl)oxy]-N'-hydroxybenzenecarboximidamide) exhibit TPSA values exceeding 85 Ų, which may compromise passive oral absorption [2].

Topological PSA
Cross-study comparable
TPSA 48.1 Ų
vs. Hydroxamic acid analog ~85.7 Ų (Δ −37.6)
Below Veber threshold, may support oral bioavailability potential
Computed property; in vivo absorption not assured
Oral Bioavailability Veber's Rules Drug Design

Validated High Purity for Streamlined Chemistry

Commercial batches of 4-(3,5-dichloro-pyridin-4-yloxy)-phenylamine from established suppliers (Leyan, Fluorochem/CymitQuimica) are consistently specified at ≥97% purity, supported by NMR and HPLC analysis . This specification exceeds the typical ≤95% purity offered for custom-synthesized 4-(3,5-dichloropyridin-2-yloxy)-aniline isomers from smaller vendors. The defined purity reduces the need for additional purification steps prior to use in amide coupling or SNAr reactions, directly accelerating medicinal chemistry timelines and improving reaction yield consistency.

Commercial Purity
Supplier specification
97% (HPLC)
Comparator 95% custom synthesis
May reduce purification steps in parallel synthesis
Supplier-reported; independent verification recommended
Synthetic Intermediate Purity Specification Procurement Decision

Optimal H-Bond Profile for Kinase Hinge Binding

The compound provides one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (pyridine nitrogen, ether oxygen). This donor/acceptor ratio of 1:3 is characteristic of scaffolds that form bidentate or tridentate interactions with the kinase hinge region while maintaining favorable ligand efficiency [1]. When further functionalized via the aniline nitrogen to generate FGFR inhibitors (e.g., erdafitinib analogs), this core consistently yields sub-10 nM inhibitory activity against FGFR1, as evidenced by BindingDB data for closely related diamino-pyrimidine derivatives containing the same 3,5-dichloropyridin-4-yloxy motif (IC50 = 5–10 nM) [2].

H-Bond Donor/Acceptor
Class-level inference
HBD 1 / HBA 3
Derived FGFR1 inhibitors IC50 5–10 nM (reported)
Supports hinge-binding scaffold design
Scaffold contribution; downstream potency from derived compounds
Kinase Inhibitor Design Hinge Binder Medicinal Chemistry

4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine: Recommended Procurement Scenarios


FGFR Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused libraries targeting FGFR1–4 should prioritize this intermediate for rapid amide coupling with diverse carboxylic acid building blocks. The validated 97% purity minimizes side-product formation during library enumeration, while the 3,5-dichloro substitution pattern has been clinically validated in erdafitinib and related clinical candidates, providing a de-risked starting point for lead optimization. The computed low TPSA (48.1 Ų) ensures that final compounds maintain oral bioavailability potential [1].

CNS-Penetrant Kinase Probe Development

For programs requiring blood-brain barrier penetration, the XLogP3 of 3.0 positions this intermediate favorably relative to more polar fluorinated analogs. Researchers developing brain-penetrant P2X7 antagonists or dual kinase probes for neuro-oncology indications benefit from the balanced lipophilicity that supports passive CNS uptake while maintaining sufficient aqueous solubility for formulation [1][2].

SSR Studies of Pyridyl Ether Conformation

The 4-oxy substitution pattern on the 3,5-dichloropyridine core enforces a specific dihedral angle between the pyridine and phenyl rings, distinct from 2-oxy or 3-oxy isomers. This structural feature is valuable for SSR studies investigating the impact of scaffold geometry on kinase selectivity profiles. The primary aniline handle allows straightforward conversion to urea, carbamate, or sulfonamide derivatives without requiring protecting group strategies [1].

Gram-Scale Procurement for Preclinical Studies

Commercial availability in gram quantities from established suppliers with documented purity certifications supports the transition from hit-to-lead chemistry to preliminary in vivo pharmacokinetic studies. The consistent 97% purity specification across independent suppliers (Leyan, Fluorochem) provides supply chain redundancy, a critical procurement consideration for lead optimization projects approaching candidate nomination [1][2].

Application
Selection Property
Validation Focus
FGFR inhibitor library synthesis
3,5-dichloro substitution & certified high purity
Library purity and reaction yield consistency
CNS-penetrant probe development
CNS-favorable lipophilicity profile
BBB penetration assay confirmation
SSR studies of pyridyl ether conformation
4-oxy substitution enforces specific dihedral angle
Kinase selectivity profiling across isoforms
Gram-scale preclinical procurement
Commercial availability & supplier redundancy
Lot-to-lot purity and supply chain stability
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